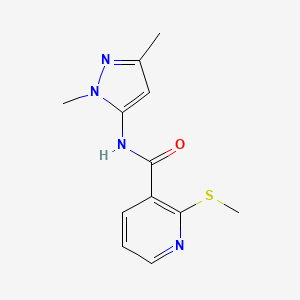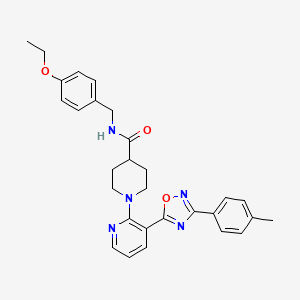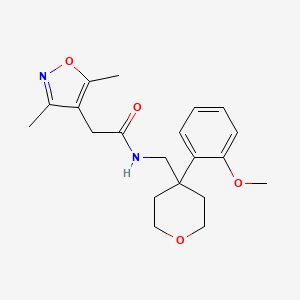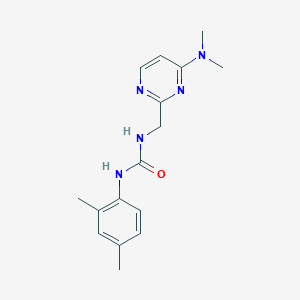
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. This compound has shown potential for various applications due to its unique properties. In
作用機序
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs are involved in the regulation of cell signaling pathways. Inhibition of these enzymes by this compound can lead to changes in gene expression and cell signaling, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes, as well as its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its unique properties make it a valuable tool for studying enzyme activity, protein-protein interactions, and gene expression. Further research and development of this compound could lead to the development of new drugs for the treatment of various diseases.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 1,3-dimethyl-5-amino-1H-pyrazole in the presence of a coupling agent like EDC or DCC. The reaction is carried out in a suitable solvent like DMF or DMSO, and the resulting product is purified by column chromatography.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-7-10(16(2)15-8)14-11(17)9-5-4-6-13-12(9)18-3/h4-7H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWVZHCJYAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)



![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)
![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

